molecular formula C17H13ClN2 B3038524 1-chloro-4-(2,3-dihydro-1H-inden-5-yl)phthalazine CAS No. 866133-22-4

1-chloro-4-(2,3-dihydro-1H-inden-5-yl)phthalazine

Cat. No.: B3038524
CAS No.: 866133-22-4
M. Wt: 280.7 g/mol
InChI Key: PWHZEWGGRKCKOS-UHFFFAOYSA-N
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Description

1-chloro-4-(2,3-dihydro-1H-inden-5-yl)phthalazine is a heterocyclic compound that contains both a phthalazine and an indene moiety

Preparation Methods

The synthesis of 1-chloro-4-(2,3-dihydro-1H-inden-5-yl)phthalazine typically involves the reaction of 1-chlorophthalazine with 2,3-dihydro-1H-indene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-chloro-4-(2,3-dihydro-1H-inden-5-yl)phthalazine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-chloro-4-(2,3-dihydro-1H-inden-5-yl)phthalazine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-chloro-4-(2,3-dihydro-1H-inden-5-yl)phthalazine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-chloro-4-(2,3-dihydro-1H-inden-5-yl)phthalazine can be compared with other similar compounds, such as:

  • 1-chloro-4-(2,3-dihydro-1H-inden-5-yl)benzene
  • 1-chloro-4-(2,3-dihydro-1H-inden-5-yl)pyridine

The unique combination of the phthalazine and indene moieties in this compound distinguishes it from other related compounds .

Properties

IUPAC Name

1-chloro-4-(2,3-dihydro-1H-inden-5-yl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2/c18-17-15-7-2-1-6-14(15)16(19-20-17)13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHZEWGGRKCKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NN=C(C4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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